1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride typically involves the reaction of 4-methylbenzoyl chloride with piperidin-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in biochemical pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride: This compound has a similar structure but differs in the position of the amine group on the piperidine ring.
1-(4-Methylbenzoyl)piperidin-2-amine hydrochloride: Another structural isomer with the amine group at a different position.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction properties compared to its isomers .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-10-4-6-11(7-5-10)13(16)15-8-2-3-12(14)9-15/h4-7,12H,2-3,8-9,14H2,1H3 |
InChI Key |
UUMWHMGHHHFHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)N |
Origin of Product |
United States |
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